molecular formula C13H19ClN2O2 B3234757 N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpiperidin-4-amine hydrochloride CAS No. 1353981-15-3

N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpiperidin-4-amine hydrochloride

Cat. No.: B3234757
CAS No.: 1353981-15-3
M. Wt: 270.75 g/mol
InChI Key: ITXJMCSYFMHOBJ-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpiperidin-4-amine hydrochloride is a piperidine-based compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) group attached to the nitrogen of a methyl-substituted piperidine ring, with a hydrochloride counterion. The benzo[d][1,3]dioxole moiety contributes aromaticity and electron-rich properties, while the piperidine ring introduces basicity and conformational flexibility. This compound is structurally related to several bioactive molecules, particularly in central nervous system (CNS) targeting agents and enzyme inhibitors, due to the prevalence of piperidine and benzo[d][1,3]dioxole motifs in medicinal chemistry .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N-methylpiperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-15(10-4-6-14-7-5-10)11-2-3-12-13(8-11)17-9-16-12;/h2-3,8,10,14H,4-7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXJMCSYFMHOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C2=CC3=C(C=C2)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpiperidin-4-amine hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C14H20N2O2
  • Molecular Weight: 270.75 g/mol .
  • CAS Registry Number: 86280054.

The compound's biological activity is attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. Preliminary studies indicate that it may act as a modulator of the dopaminergic system, which is significant in neuropharmacology.

Antitumor Activity

Recent research has highlighted the compound's potential as an antitumor agent. In vitro studies demonstrated that it can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. For instance, a study reported that derivatives of similar structures showed IC50 values ranging from 12.4 µM to 33.7 µM against breast cancer cell lines .

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast Cancer)12.4Significant cytotoxicity
A549 (Lung Cancer)33.7Moderate cytotoxicity

Neuropharmacological Effects

The compound has shown promise in modulating neurotransmitter systems. It is believed to enhance dopaminergic signaling, which could be beneficial in treating disorders like Parkinson's disease and depression. The structural similarity to other piperidine derivatives suggests potential interactions with dopamine receptors .

Case Studies

  • Study on Anticancer Effects : A series of compounds based on the benzo[d][1,3]dioxole structure were evaluated for their anticancer properties. The study found that modifications to the piperidine ring significantly affected the compounds' potency against various cancer cell lines, indicating a structure-activity relationship that could guide future drug design .
  • Neuroprotective Potential : In a recent investigation, this compound was tested for neuroprotective effects in models of oxidative stress-induced neuronal damage. Results suggested that it could reduce cell death and promote neuronal survival through antioxidant mechanisms .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituted Benzo[d][1,3]dioxol-5-amine Derivatives

N,N-Dimethylbenzo[d][1,3]dioxol-5-amine Hydrochloride
  • Structure : Features a dimethylamine group directly attached to the benzo[d][1,3]dioxole ring.
  • Comparison: The absence of a piperidine ring reduces steric bulk and rigidity compared to the target compound. Synthesized via triflate intermediates and purified via column chromatography (95% yield) .
N-(Piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide Hydrochloride
  • Structure : Contains a carboxamide linker between the benzo[d][1,3]dioxole and piperidine.
  • Piperidine substitution at the 4-position retains basicity but alters spatial orientation compared to the N-methylpiperidin-4-amine group .
ASN90 (O-GlcNAcase Inhibitor)
  • Structure : (S)-N-(5-(4-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide hydrochloride.
  • Comparison: Incorporates a piperazine-thiadiazole-acetamide scaffold instead of piperidine.

Piperidine/Piperazine-Based Analogues

B20 (Proprotein Convertase Inhibitor)
  • Structure : 4-(Chloromethyl)-N-(6-(4-(isopropylcarbamoyl)phenyl)benzo[d][1,3]dioxol-5-yl)benzamide.
  • Comparison :
    • Replaces the piperidine group with a benzamide-isopropylcarbamoyl chain.
    • Chloromethyl group introduces electrophilicity, enabling covalent binding to targets.
    • Synthesized via crystallization in ethyl acetate (white powder) .
C3 and C4 (Piperazine Derivatives)
  • Structures :
    • C3 : 4-(Methoxymethyl)-N-(6-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzo[d][1,3]dioxol-5-yl)benzamide.
    • C4 : 4-(Methoxymethyl)-N-(6-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzo[d][1,3]dioxol-5-yl)benzamide.
  • Comparison :
    • Piperazine rings confer increased hydrogen-bonding and conformational flexibility compared to piperidine.
    • Methoxyphenyl substituents enhance lipophilicity, influencing pharmacokinetic profiles .

Heterocyclic Hybrid Compounds

Thiazole-Cyclopropane Derivatives (Compounds 92–94)
  • Structures :
    • 92 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-(methylthio)phenyl)thiazol-2-yl)cyclopropane-1-carboxamide.
    • 93 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-chlorophenyl)-5-(3-methoxybenzoyl)thiazol-2-yl)cyclopropane-1-carboxamide.
  • Comparison :
    • Thiazole and cyclopropane groups introduce rigidity and planar geometry, contrasting with the flexible piperidine in the target compound.
    • Chlorophenyl and methylthio substituents modulate electronic properties and steric interactions .

Structural and Functional Data Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Key Properties Reference
N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpiperidin-4-amine HCl Piperidine, methylenedioxyphenyl, HCl ~284.74 (estimated) High basicity, flexible conformation
N,N-Dimethylbenzo[d][1,3]dioxol-5-amine HCl Dimethylamine, methylenedioxyphenyl, HCl ~215.68 Crystalline solid, 95% synthetic yield
ASN90 Piperazine, thiadiazole, ethyl linker ~435.92 O-GlcNAcase inhibition, CNS penetration
B20 Benzamide, chloromethyl, isopropylcarbamoyl ~537.03 Proprotein convertase inhibition
Compound 92 Thiazole, cyclopropane, methoxybenzoyl ~561.67 Moderate yield (24%), rigid structure

Q & A

Q. What are the recommended synthetic routes for N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpiperidin-4-amine hydrochloride?

Methodological Answer: Synthesis typically involves a two-step process:

Amine alkylation : React the primary amine (e.g., piperidin-4-amine) with a benzodioxolylmethyl halide under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the N-substituted intermediate.

Methylation : Treat the intermediate with methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., NaH) to introduce the N-methyl group.
The hydrochloride salt is precipitated using HCl in diethyl ether.
Key considerations: Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC : For purity assessment (≥95% by area normalization).
  • NMR (¹H/¹³C ): Confirm substitution patterns (e.g., benzodioxole protons at δ 6.7–6.9 ppm; piperidine methyl group at δ 2.3–2.5 ppm).
  • IR Spectroscopy : Identify N–H stretches (absent due to quaternization) and C–O–C vibrations from the benzodioxole ring (~1,250 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺ for free base; [M-Cl]⁺ for hydrochloride).
    Example data:
TechniqueExpected Result
HPLC Purity≥98%
¹H NMR (D₂O)δ 2.35 (s, 3H, N–CH₃)

Advanced Research Questions

Q. How can researchers design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, similar piperidine derivatives decompose at ~180°C .
  • pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Analyze degradation products via LC-MS.
    • Key finding: Hydrochloride salts often show enhanced stability in acidic conditions but hydrolyze in basic media.
  • Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines using UV/visible light exposure .

Q. How can solubility challenges in biological assays be addressed?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility.
  • Salt Screening : Explore alternative counterions (e.g., citrate, sulfate) to improve solubility.
  • Structural Analogs : Modify the benzodioxole or piperidine ring to reduce lipophilicity (e.g., introduce polar groups).
    Example solubility data:
ConditionSolubility (µg/mL)
pH 7.4 buffer>41.6
0.1N HCl>100

Q. How should contradictions in pharmacological data (e.g., receptor affinity vs. functional activity) be resolved?

Methodological Answer:

  • Assay Validation : Compare results across orthogonal assays (e.g., radioligand binding vs. cAMP accumulation).
  • Cell Line Variability : Test in multiple cell lines (e.g., HEK293 vs. CHO) to rule out receptor reserve or coupling efficiency differences.
  • Metabolic Stability : Assess hepatic microsomal stability; inactive metabolites may explain discrepancies.
    Case study: Piperidine analogs showed higher affinity for σ receptors in binding assays but lower functional efficacy due to rapid metabolism .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.
  • Mutagenicity Screening : Conduct Ames testing for bacterial reverse mutation. Note: Related compounds showed mutagenicity at ≥100 µg/plate .
  • Waste Disposal : Neutralize hydrochloride salts with NaOH before aqueous disposal.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpiperidin-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpiperidin-4-amine hydrochloride

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